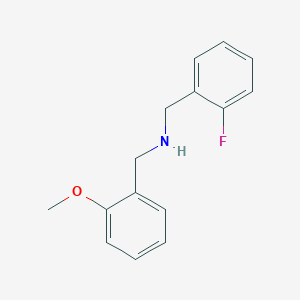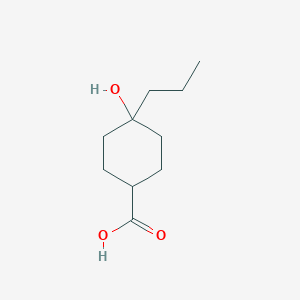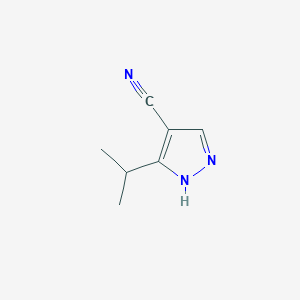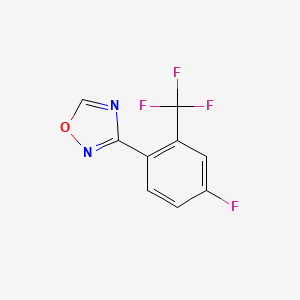
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a fluorinated phenyl ring and an oxadiazole ring, which contribute to its unique chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
4-Fluoro-2-(trifluoromethyl)phenol: This compound also contains a fluorinated phenyl ring but lacks the oxadiazole ring, resulting in different chemical properties and applications.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of an oxadiazole ring, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of a fluorinated phenyl ring and an oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4F4N2O |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4F4N2O/c10-5-1-2-6(8-14-4-16-15-8)7(3-5)9(11,12)13/h1-4H |
InChI Key |
QRCNBTQUYCQPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=NOC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13345532.png)
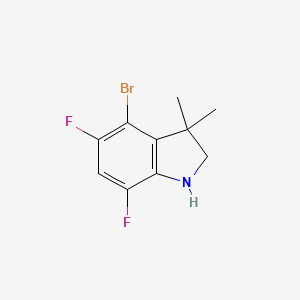
![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
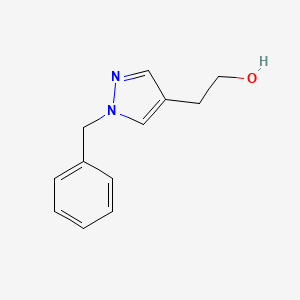
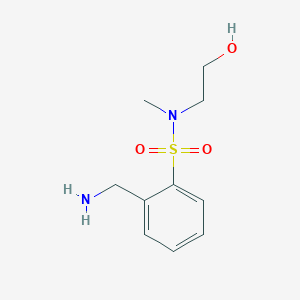
![tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13345554.png)
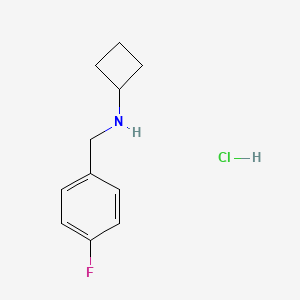
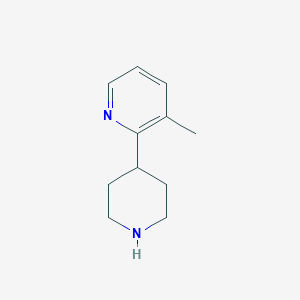
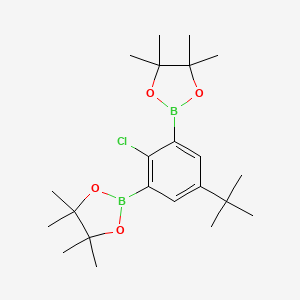
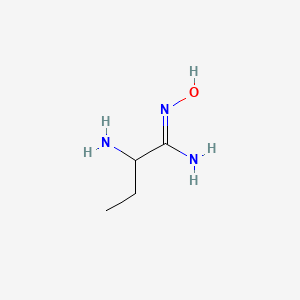
![Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
